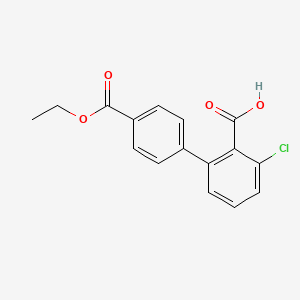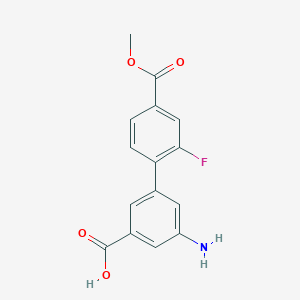
2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, commonly referred to as F-FMC-B, is a fluorinated organic compound that is used in a variety of scientific applications. F-FMC-B is synthesized from a variety of starting materials, and is a useful chemical for scientists due to its unique properties.
Applications De Recherche Scientifique
F-FMC-B is useful for a variety of scientific applications due to its unique properties. For example, F-FMC-B has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of heterocyclic compounds, and as a reactant in the synthesis of fluorinated compounds. In addition, F-FMC-B has been used in the synthesis of fluorinated polymers, which are used in a variety of applications.
Mécanisme D'action
F-FMC-B acts as a catalyst in the synthesis of a variety of compounds. The mechanism of action of F-FMC-B is not fully understood, but it is believed to involve the formation of a complex between the F-FMC-B and the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
F-FMC-B has been studied for its potential biochemical and physiological effects. While the exact mechanism of action of F-FMC-B is not fully understood, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, F-FMC-B has been shown to have anti-oxidant and anti-tumor properties. These effects are believed to be due to the presence of the fluorinated moiety in the compound.
Avantages Et Limitations Des Expériences En Laboratoire
F-FMC-B has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, F-FMC-B also has some limitations. For example, it is toxic and should be handled with care. In addition, it is not suitable for use in biological systems due to its high toxicity.
Orientations Futures
There are a variety of potential future directions for research on F-FMC-B. For example, further research could be conducted to better understand the mechanism of action of F-FMC-B and its potential physiological effects. In addition, further research could be conducted to develop new methods for the synthesis of F-FMC-B and to explore its potential applications in other areas. Finally, further research could be conducted to develop new derivatives of F-FMC-B that are more stable and less toxic.
Méthodes De Synthèse
F-FMC-B is synthesized through a multi-step process that involves the use of a variety of organic compounds. The process begins with the reaction of 2-fluoro-5-methylbenzoic acid with 2-fluoro-4-methoxycarbonylphenylmagnesium bromide, which yields a difluoromethylbenzene derivative. This intermediate is then reacted with sodium borohydride to form a difluoromethylbenzene derivative. Finally, the difluoromethylbenzene derivative is reacted with hydrochloric acid to yield F-FMC-B.
Propriétés
IUPAC Name |
2-fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)9-2-4-10(13(17)7-9)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFCOTTVCVEFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691435 |
Source


|
| Record name | 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261982-29-9 |
Source


|
| Record name | 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














